![molecular formula C22H21N5O2S B2463021 N1-(邻甲苯基)-N2-(2-(2-(间甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)草酰胺 CAS No. 894040-28-9](/img/structure/B2463021.png)

N1-(邻甲苯基)-N2-(2-(2-(间甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

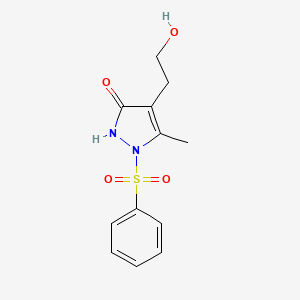

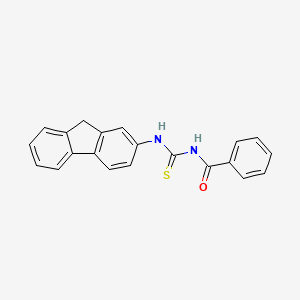

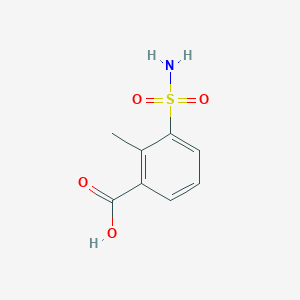

“N1-(o-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a chemical compound with the molecular formula C22H21N5O2S. It contains a triazole ring, which is a significant heterocycle that exhibits broad biological activities .

Synthesis Analysis

The synthesis of triazole compounds, such as the one , has attracted much attention due to their broad biological activities . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al. in 2018 . According to the properties of the catalytic system, triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis

The synthesis of triazole compounds involves various nitrogen sources . In recent years, there have been excellent progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,3/1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .Physical And Chemical Properties Analysis

The molecular weight of “N1-(o-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is 419.5.科学研究应用

Anticancer Activity

Thiazolo[3,2-b][1,2,4]triazoles are highly attractive heterocyclic units because of their diverse biological activity . They have shown anticancer activity . The specific mechanisms and targets of this compound in cancer cells would need further investigation.

Antimicrobial Activity

Thiazolo[3,2-b][1,2,4]triazoles have demonstrated antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents.

Analgesic Activity

Compounds with thiazolo[3,2-b][1,2,4]triazole-6 (5H)-ones have been reported to exhibit potent analgesic activities . This suggests potential applications in pain management.

Anti-inflammatory Activity

Thiazolo[3,2-b][1,2,4]triazoles have shown anti-inflammatory activity . This indicates potential use in the treatment of inflammatory conditions.

Antioxidant Activity

Thiazolo[3,2-b][1,2,4]triazoles have demonstrated antioxidant properties . This suggests potential applications in conditions where oxidative stress plays a role.

Bronchodilatory Activity

Thiazolo[3,2-b][1,2,4]triazoles have shown bronchodilatory activity . This suggests potential use in the treatment of respiratory conditions such as asthma.

Anticonvulsant Activity

Thiazolo[3,2-b][1,2,4]triazoles have demonstrated anticonvulsant properties . This suggests potential applications in the treatment of seizure disorders.

Fungicide Activity

Thiazolo[3,2-b][1,2,4]triazoles have shown fungicide activity . This suggests potential use in the treatment of fungal infections.

作用机制

Target of Action

Similar compounds with a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold have been studied for their antitumor activity , suggesting that the compound might target cancer cells.

Mode of Action

It’s known that similar compounds have shown potent anticancer properties . This suggests that the compound might interact with its targets in a way that inhibits the growth or proliferation of cancer cells.

Biochemical Pathways

Given its potential anticancer properties , it’s possible that the compound affects pathways related to cell growth and proliferation.

Result of Action

Similar compounds have shown excellent anticancer properties , suggesting that the compound might have a similar effect.

未来方向

属性

IUPAC Name |

N'-(2-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S/c1-14-6-5-8-16(12-14)19-25-22-27(26-19)17(13-30-22)10-11-23-20(28)21(29)24-18-9-4-3-7-15(18)2/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLSWKJCBQJXRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2462945.png)

![1-[(2-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2462946.png)